tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial building block in various chemical reactions, especially in the field of medicinal chemistry.
Preparation Methods
The synthesis of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER typically involves the borylation of 1-BOC-4-azaindole. This process can be catalyzed by a rhodium catalyst, with bis(neopentyl glycolato)diboron (nepB-Bnep) serving as the borylation reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is extensively used in scientific research, particularly in:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is a versatile building block for constructing complex organic molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study enzyme inhibition and other biological processes, contributing to the understanding of disease mechanisms and the development of new therapies.
Mechanism of Action
The mechanism of action of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate complexes, facilitating efficient reaction pathways.
Comparison with Similar Compounds
1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is unique due to its specific structure and reactivity. Similar compounds include:
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in similar coupling reactions and biological studies.
1-Benzylpyrazole-4-boronic acid pinacol ester: Another boronic ester used in organic synthesis and medicinal chemistry.
4-Pyrazoleboronic acid pinacol ester: Known for its stability and utility in various chemical transformations.
These compounds share similar reactivity patterns but differ in their specific applications and the types of molecules they can form.
Properties
Molecular Formula |
C18H25BN2O4 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-12(14-13(21)9-8-10-20-14)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
InChI Key |
FHHBVBZHPDTTTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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